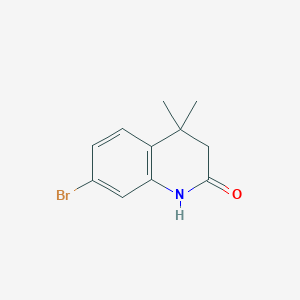

7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Description

Propriétés

IUPAC Name |

7-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNONCRQWDVQJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601516 | |

| Record name | 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185316-44-3 | |

| Record name | 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C11H12BrNO

- CAS Number : 185316-44-3

- Molecular Weight : 256.12 g/mol

- PubChem CID : 19963707

1. Antioxidant Activity

Research indicates that compounds with a similar structure to this compound exhibit significant antioxidant properties. These properties are attributed to the ability of the quinolinone core to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for neuroprotective effects against oxidative stress-related diseases.

2. Inhibition of Enzymes

The compound has been evaluated for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Inhibition of AChE is significant in the context of Alzheimer's disease treatment. Studies have shown that derivatives of quinolinones can effectively inhibit AChE, suggesting potential therapeutic applications in neurodegenerative disorders .

- Monoamine Oxidases (MAOs) : Compounds structurally related to this compound have demonstrated potent inhibition against MAO-A and MAO-B, which are involved in the metabolism of neurotransmitters. The IC50 values for these interactions indicate strong binding affinities that could be leveraged for antidepressant therapies .

3. Antimicrobial Activity

Several studies have reported antimicrobial properties for quinolinone derivatives. The presence of halogen substitutions, such as bromine in this compound, enhances its interaction with microbial targets:

| Microbe | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate Activity | 16 |

| Escherichia coli | Weak Activity | >64 |

| Enterococcus faecium | Moderate Activity | 16 |

These findings suggest that the compound could be explored further for developing new antimicrobial agents .

Study on Neuroprotective Effects

A study conducted on the neuroprotective effects of related quinolinone derivatives indicated that they can cross the blood-brain barrier (BBB) effectively and exhibit low cytotoxicity at therapeutic concentrations. The study highlighted the potential use of these compounds in treating neurodegenerative diseases by enhancing cholinergic signaling through AChE inhibition .

Anticancer Activity Evaluation

In vitro studies have shown that certain derivatives of 3,4-dihydroquinolinones exhibit anticancer activity against various cancer cell lines including pancreatic and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest at specific phases .

Applications De Recherche Scientifique

Neuroprotective Applications

Mechanism of Action

The compound has shown potential as a neuroprotective agent primarily through its ability to inhibit acetylcholinesterase (AChE). AChE inhibition is crucial for enhancing cholinergic signaling, which is often compromised in neurodegenerative diseases like Alzheimer's disease. Studies have indicated that derivatives of quinolinones can effectively inhibit AChE, suggesting therapeutic applications in treating cognitive decline associated with such disorders .

Research Findings

A study highlighted that related quinolinone derivatives can cross the blood-brain barrier (BBB) effectively while exhibiting low cytotoxicity at therapeutic doses. This property is essential for developing treatments aimed at neurodegenerative diseases.

Antioxidant Activity

Biological Significance

Compounds similar to 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one have demonstrated significant antioxidant properties. The quinolinone core is capable of scavenging free radicals and inhibiting lipid peroxidation, which is vital for protecting cells from oxidative stress-related damage.

Antimicrobial Properties

Activity Profile

The presence of bromine in the compound enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents. In vitro studies have reported varying degrees of antimicrobial activity against different strains:

| Microbe | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate Activity | 16 |

| Escherichia coli | Weak Activity | >64 |

| Enterococcus faecium | Moderate Activity | 16 |

These findings suggest that further exploration could lead to effective treatments for bacterial infections.

Anticancer Activity

In Vitro Studies

Research has indicated that certain derivatives of 3,4-dihydroquinolinones exhibit anticancer activity against various cancer cell lines, including pancreatic and colon cancers. The proposed mechanism involves apoptosis induction and cell cycle arrest at specific phases .

Synthesis and Chemical Properties

Molecular Characteristics

The molecular formula for this compound is C11H12BrNO with a molecular weight of 254.12 g/mol. Its synthesis routes are being actively researched to optimize yields and enhance biological activity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic substitution under controlled conditions. This reactivity enables functionalization for downstream applications in medicinal chemistry.

Mechanistic Insight :

- The bromine atom acts as a leaving group, facilitating substitution with nucleophiles like alkoxy or chloride ions.

- Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

| Reaction Type | Catalysts/Ligands | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | Biaryl derivatives | 65–85% |

Key Observations :

- The bromine atom couples efficiently with boronic acids under Suzuki conditions.

- Methyl groups at the 4-position remain inert, preserving the dihydroquinoline core .

Oxidation Reactions

The dihydroquinoline ring undergoes oxidation to form fully aromatic quinoline derivatives.

| Reaction Type | Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aromatization | O₂, CuCl₂ | 120°C, 24h | 7-Bromo-4,4-dimethylquinolin-2(1H)-one | 58% |

Structural Impact :

- Oxidation eliminates the 3,4-dihydro moiety, increasing aromaticity and altering electronic properties.

Reductive Transformations

Selective reduction of the ketone group modifies the scaffold’s pharmacophoric features.

| Reaction Type | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone → Alcohol | NaBH₄, MeOH | 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2-ol | 82% |

Applications :

- The alcohol product serves as an intermediate for esterification or etherification.

Cyclization Reactions

The compound acts as a precursor in heterocycle synthesis via intramolecular cyclization.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lactam Formation | PPA, 150°C | Fused tricyclic lactam | 70% |

Significance :

- Cyclization expands the compound’s utility in synthesizing polycyclic bioactive molecules.

Comparative Reactivity Table

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| C7-Br | High | Substitution, Cross-coupling |

| C2-Ketone | Moderate | Reduction, Oxidation |

| C4-Methyl | Low | Inert under standard conditions |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Brominated Dihydroquinolinones

6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 135631-90-2)

- Molecular Formula: C₁₁H₁₂BrNO (same as target compound).

- Key Differences : Bromine at position 6 instead of 7.

- Impact : Altered electronic distribution may affect reactivity in coupling reactions. The steric hindrance from dimethyl groups at position 4 remains similar .

5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 1823876-48-7)

- Molecular Formula: C₁₁H₁₂BrNO.

- Key Differences : Bromine at position 4.

- Impact : Position 5 bromination may reduce steric interactions in downstream modifications compared to position 7 bromination .

8-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 67805-68-9)

- Molecular Formula: C₉H₈BrNO.

- Key Differences: No methyl groups at position 4; bromine at position 8.

- Impact : Lower molecular weight (226.07 g/mol) and reduced lipophilicity compared to the dimethyl-substituted target compound .

6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one (CAS 3555-41-7)

- Molecular Formula: C₉H₇Br₂NO.

- Key Differences : Two bromine atoms at positions 6 and 8.

Substituent Variations in the Dihydroquinolinone Core

4-Phenyl Derivatives (e.g., CHNQD-00603)

- Structure : Contains a phenyl group at position 4 and hydroxyl/methoxy substituents.

- Impact : Demonstrated osteogenic activity in bone marrow stromal cells, highlighting the role of polar groups in biological function .

Piperazine-Modified Derivatives (e.g., CAS 676116-04-4)

- Structure : Trimethyl groups and a piperazine substituent.

1,3,4-Oxadiazole Hybrids (e.g., Compound 10g)

- Structure: Combines dihydroquinolinone with 1,3,4-oxadiazole fragments.

- Impact : High 5-HT₁A receptor affinity (Ki = 1.68 nM), suggesting that heterocyclic additions enhance neurotransmitter targeting .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via bromination of a pre-formed 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold. For example, bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or THF) under inert atmospheres is commonly used. Key intermediates are characterized using , , and mass spectrometry (MS). For instance, in analogous dihydroquinoline brominations, signals for aromatic protons near the bromine substituent typically show deshielding (δ ~7.5–8.5 ppm) .

Q. How does bromine substitution influence the reactivity of the quinolinone scaffold in further functionalization?

- Methodological Answer : Bromine acts as a directing group in electrophilic aromatic substitution (EAS) and facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). For example, in 7-bromo derivatives, the para position to bromine becomes activated for nucleophilic attack, enabling regioselective modifications. This is critical in medicinal chemistry for introducing pharmacophores .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while and verify structural integrity. Purity is assessed via HPLC (>95% by area normalization). For example, of related brominated dihydroquinolines shows distinct peaks for methyl groups (δ ~1.4–1.6 ppm, singlet) and aromatic protons (δ ~6.9–8.1 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate dehalogenation or ring-opening side reactions during synthesis?

- Methodological Answer : Controlled temperature (0–25°C), short reaction times, and avoiding strong bases (e.g., LiAlH) prevent degradation. For brominated quinolines, using catalytic KI in acetonitrile improves bromide displacement efficiency. Monitoring via TLC or in-situ IR spectroscopy helps identify side products early .

Q. What strategies are effective for introducing sensitive functional groups (e.g., amines or hydroxyls) at the 3-position without disrupting the bromine substituent?

- Methodological Answer : Protecting group strategies (e.g., Boc for amines or silyl ethers for hydroxyls) are critical. For example, tert-butyl carbamate (Boc) protection allows selective alkylation at the 3-position, followed by acidic deprotection. Reductive amination with NaBH or NaCNBH preserves bromine integrity .

Q. How do steric effects from the 4,4-dimethyl group impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : The 4,4-dimethyl group enhances metabolic stability by reducing cytochrome P450 oxidation. In enzymatic assays (e.g., kinase inhibition), this group increases hydrophobic interactions with binding pockets. Comparative SAR studies with non-methylated analogs show a 2–3-fold improvement in IC values .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics (MD) simulations (AMBER or GROMACS) predicts binding modes. Density functional theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the bromine atom’s σ-hole can be analyzed for halogen bonding in protein-ligand interactions .

Data Contradiction Analysis

Q. Discrepancies in reported yields for bromination reactions: How to troubleshoot?

- Methodological Answer : Yield variations often arise from differences in solvent polarity (DMF vs. THF) or bromine stoichiometry. For instance, NBS in DMF at 0°C may give 70–80% yields, while excess Br in THF leads to di-bromination. Kinetic monitoring via or LC-MS identifies optimal quenching points .

Experimental Design Considerations

Q. Designing a scalable synthesis route: What parameters must be prioritized?

- Methodological Answer : Key parameters include:

- Solvent choice : DMF for solubility vs. EtOAc for easier purification.

- Catalyst load : Pd(OAc) (1–5 mol%) for cross-coupling steps.

- Workflow : Telescoping reactions to avoid isolating unstable intermediates.

Example: A one-pot bromination/alkylation sequence reduces purification steps and improves overall yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.